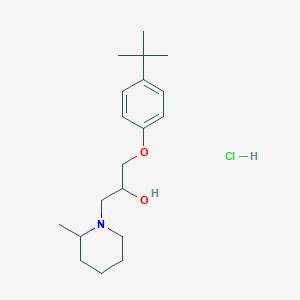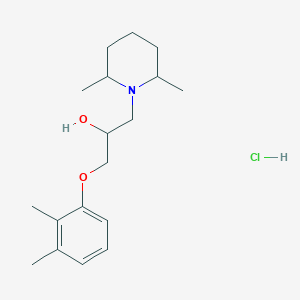amine hydrochloride CAS No. 1216469-78-1](/img/structure/B6480502.png)
[2-hydroxy-3-(1-phenylpropoxy)propyl](propan-2-yl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-hydroxy-3-(1-phenylpropoxy)propylamine hydrochloride” is an organic compound containing functional groups such as hydroxyl (-OH), ether (-O-), amine (-NH2), and a phenyl ring (C6H5). The presence of these functional groups suggests that the compound may have interesting chemical properties and reactivity .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The ether and amine groups are nucleophilic, meaning they donate electron pairs and react with electrophiles. The phenyl ring can undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Photocrosslinkable Prepolymers
Photocrosslinkable prepolymers find applications in coatings, adhesives, and other materials. HVPA is a novel photocrosslinkable prepolymer synthesized from p-[1-(p-hydroxyphenyl)-1-phenylethyl]phenol (HPPP) and acrylic acid. It exhibits excellent photopolymerization behavior when irradiated with UV light. The percent double bond conversion and rate of polymerization of HVPA are higher than those of commercial prepolymer bisphenol-a-glycerolate diacrylate (BISGA). This makes HVPA suitable for industrial applications .
Dielectric Properties in Polymers
HVPA can be incorporated into polymers to enhance their dielectric properties. Researchers have studied its miscibility behavior with poly(ethyl methacrylate) (poly(EMA)). Understanding the compatibility of HVPA with other polymers is crucial for designing advanced materials with improved electrical properties .
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on handling, storage, and hazards associated with chemicals .
Direcciones Futuras
The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising biological activity, it could be studied further for potential therapeutic applications. Alternatively, if it has interesting chemical reactivity, it could be used in synthetic chemistry .
Propiedades
IUPAC Name |
1-(1-phenylpropoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-4-15(13-8-6-5-7-9-13)18-11-14(17)10-16-12(2)3;/h5-9,12,14-17H,4,10-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZKVAUALJLPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)OCC(CNC(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isopropylamino)-3-(1-phenylpropoxy)propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6480419.png)
![N-(2,5-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6480431.png)
![(2Z)-N-(2,4-dimethoxyphenyl)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6480434.png)
![N-(3,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6480438.png)
![ethyl 4-{2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6480440.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6480442.png)
![2,5-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzene-1-sulfonamide](/img/structure/B6480447.png)
![2,5-difluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6480455.png)
![3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6480458.png)
![ethyl (2E)-3,4-dimethyl-2-({[(2-oxo-2H-chromen-3-yl)formamido]methanethioyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B6480470.png)


![1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B6480495.png)
